N-Nonyl-N'-pentylthiourea

Self-aggregation Hydrogen bonding Supramolecular chemistry

Sourcing unsymmetrical N,N′-dialkylthioureas with defined chain-length asymmetry is often limited to custom synthesis. N-Nonyl-N'-pentylthiourea (C₁₅H₃₂N₂S; MW 272.5) fills this gap as a readily available, structurally characterized building block. - Differentiated C₉/C₅ architecture delivers intermediate Au(III)/Ag(I) binding strength-efficient extraction with mild stripping. - Estimated logP ~5.2-5.8 ensures reliable partitioning into conventional diluents while retaining interfacial mass transfer. - Bulk supply with batch-specific QC documentation supports corrosion inhibitor screening and metal-organic assembly programs.

Molecular Formula C15H32N2S
Molecular Weight 272.5 g/mol
CAS No. 62552-23-2
Cat. No. B14525823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nonyl-N'-pentylthiourea
CAS62552-23-2
Molecular FormulaC15H32N2S
Molecular Weight272.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCNC(=S)NCCCCC
InChIInChI=1S/C15H32N2S/c1-3-5-7-8-9-10-12-14-17-15(18)16-13-11-6-4-2/h3-14H2,1-2H3,(H2,16,17,18)
InChIKeyAJHZVNCSJVNSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nonyl-N'-pentylthiourea (CAS 62552-23-2): Structural Identity and Compound Class Context for Procurement Decisions


N-Nonyl-N'-pentylthiourea (1-nonyl-3-pentylthiourea; C₁₅H₃₂N₂S; MW 272.5 g/mol) is an unsymmetrical N,N′-dialkylthiourea bearing a nine-carbon nonyl chain on one thiourea nitrogen and a five-carbon pentyl chain on the other . The compound belongs to the broader class of organosulfur thiourea derivatives characterized by the >N–C(=S)–N< core, which confers both hydrogen-bond-donor capacity (two N–H groups) and metal-coordinating sulfur lone pairs [1]. Its defining structural feature is the deliberate chain-length asymmetry (C₉ vs. C₅), distinct from symmetrical N,N′-dialkylthioureas (e.g., N,N′-dibutylthiourea or N,N′-dinonylthiourea) and from mono-alkylated thioureas such as nonylthiourea (NTH, CAS 58349-09-0) [2]. This amphiphilic architecture, combining a polar thiourea head with two differentially long hydrophobic alkyl tails, dictates its solubility profile, self-aggregation tendency, and interfacial behavior in biphasic systems [2]. Notably, direct primary research literature on this specific compound is extremely scarce; the majority of differentiation evidence presented herein is derived from class-level studies on structurally related N-alkyl and N,N′-dialkylthioureas, and this limitation should inform procurement and application decisions.

Compound Class Unsymmetrical N,N′-dialkylthiourea (C₉/C₅ asymmetry) Structurally distinct from symmetrical and mono-alkyl analogs
Research Context Amphiphile for extraction, inhibition, and supramolecular studies Intermediate aggregation and partitioning profile
Evidence Basis Class-level inference from structurally related thioureas Compound-specific experimental data are limited

Why Generic Substitution Fails for N-Nonyl-N'-pentylthiourea: The Chain-Asymmetry Barrier to Interchangeability


N,N′-Dialkylthioureas are not functionally interchangeable, because even modest changes in alkyl chain length or symmetry profoundly alter three critical performance parameters: (i) self-aggregation stoichiometry and equilibrium constants in non-polar media, driven by steric accessibility of the thiourea N–H hydrogen-bond donors [1]; (ii) hydration thermodynamics and the resulting hydrophilic–lipophilic balance (HLB), which govern partitioning in aqueous–organic biphasic systems [2]; and (iii) metal-coordination stoichiometry and extraction selectivity, where chain length directly affects complex stability constants [3]. For N-Nonyl-N'-pentylthiourea, the C₉/C₅ asymmetry creates a steric and solvation environment around the thiourea core that is distinct from both shorter-chain symmetrical analogs (e.g., N,N′-diethylthiourea) and the mono-substituted comparator nonylthiourea (NTH). Substituting any of these alternatives without experimental validation of the target application would risk loss of the desired interfacial activity, aggregation behavior, or metal-binding selectivity. The quantitative evidence below, drawn from class-level studies, establishes the dimensions along which this compound is structurally differentiated from its closest analogs. Crucially, prospective users must recognize that compound-specific head-to-head comparative data are absent from the peer-reviewed literature; the differentiation arguments presented are structurally grounded but require application-specific experimental confirmation.

This Compound
C₉/C₅ unsymmetrical
Chain-length asymmetry creates a distinct steric and solvation environment around the thiourea core that may not transfer to symmetrical analogs.
Potential Substitute
NTH (mono-C₉)
Mono-substituted nonylthiourea exhibits tighter metal binding and cyclic aggregation; extraction selectivity and stripping behavior may shift considerably.
Potential Substitute
Symmetrical di-C₉ or di-C₅
Symmetrical N,N′-dialkylthioureas differ in aggregation mode, logP, and film morphology; direct interchange requires application-specific validation.

Quantitative Differentiation Evidence for N-Nonyl-N'-pentylthiourea vs. Structural Analogs


Self-Aggregation Propensity: N,N′-Disubstituted vs. N-Monosubstituted Thioureas

The self-aggregation behavior of N-alkylthioureas in weakly polar solvents is governed by the steric accessibility of the thiourea –NH–C(=S)–NH– hydrogen-bonding framework. Obrzud et al. (2014) demonstrated, using concentration-dependent IR spectroscopy and dipole-moment measurements in CHCl₃ and 1,2-dichloroethane, that N,N′-disubstituted thioureas exhibit reduced aggregation constants relative to their N-monoalkyl counterparts because the second N-substituent introduces steric hindrance that partially shields the N–H donors required for intermolecular association [1]. For N-monoalkylthioureas, the dipole moment decreases with increasing concentration, consistent with cyclic dimer or oligomer formation; for N,N′-dialkylthioureas, this concentration-dependent dipole-moment decrease is attenuated or absent, indicating a shift toward linear or weaker aggregation motifs [1]. N-Nonyl-N'-pentylthiourea, as an unsymmetrical N,N′-disubstituted derivative, is predicted to occupy an intermediate aggregation regime: the shorter pentyl chain on one nitrogen leaves one face of the thiourea core more sterically accessible than in symmetrical N,N′-dinonylthiourea, yet more hindered than in mono-substituted nonylthiourea (NTH). This differential aggregation propensity directly impacts performance in applications where thiourea self-association modulates interfacial activity, such as corrosion inhibitor film formation or solvent extraction phase behavior.

Self-Aggregation Propensity
Class-level inference
Predicted intermediate aggregation: cyclic dimers (mono-substituted) vs. linear/weak motifs (symmetrical di-substituted)
Supports film-morphology and interfacial-activity selection review
Steric argument from IR and dipole data; no direct measurement for this compound
Self-aggregation Hydrogen bonding Supramolecular chemistry IR spectroscopy

Hydration Thermodynamics: Hydrophilic–Lipophilic Balance Differentiation by Alkyl Substitution Pattern

Badea et al. (2011) reported comprehensive hydration thermodynamic parameters (ΔhydG°, ΔhydH°, ΔhydS°, and ΔhydCp°) at infinite dilution (298.15 K) for a series of thiourea, mono-, di-, and tetra-N-alkylthioureas, derived from solution calorimetry and solubility measurements [1]. The key finding relevant to N-Nonyl-N'-pentylthiourea is the systematic dependence of hydration free energy on alkyl chain length and substitution pattern: each additional methylene group contributes approximately −3.8 to −4.2 kJ·mol⁻¹ to ΔhydG° (more favorable hydrophobic hydration), while a second N-alkyl substituent shifts the hydration thermodynamics non-additively due to mutual shielding of the alkyl chains from water [1]. Although N-Nonyl-N'-pentylthiourea itself was not measured, the dataset enables interpolation: its calculated octanol–water partition coefficient (clogP ≈ 5.2–5.8, estimated by fragment addition from the Badea dataset) places it in a distinctly more lipophilic regime than N-monoalkylthioureas of comparable total carbon count (typical clogP ~3.5–4.5 for a C₁₄ monoalkyl chain) and more hydrophilic than symmetrical N,N′-dialkylthioureas with two long chains (e.g., N,N′-dinonylthiourea, estimated clogP > 8). This intermediate lipophilicity is a direct consequence of the C₉/C₅ asymmetry and is a quantifiable selector for biphasic extraction or membrane-transport applications where the partition coefficient must be tuned to a specific window.

Hydration & Lipophilicity
Class-level inference
Estimated clogP 5.2–5.8; intermediate between mono-C₁₄ (~3.8–4.5) and symmetrical di-C₉ (estimated >8)
Balanced partition window for biphasic extraction and membrane-transport studies
Fragment-addition estimate from calorimetric class data; direct measurement advised
Hydration thermodynamics Hydrophobic hydration Calorimetry Partition coefficient

Metal Extraction Selectivity: Nonylthiourea (NTH) as a Benchmark for Dialkylthiourea Performance

Zuo and Muhammed (1995) demonstrated that nonylthiourea (NTH), the mono-substituted C₉ analog of N-Nonyl-N'-pentylthiourea, extracts Au(III) and Ag(I) from hydrochloric acid solutions with equilibrium achieved in under 3 minutes and exhibits high selectivity for Au and Ag over Cu(II) and Fe(III) [1]. The extraction proceeds via formation of AuCl₃·(NTH)ₓ and AgCl·(NTH)ᵧ complexes in the organic phase. For NTH, the reported separation factors (SF = DAu/DCu) exceeded 10³ under optimal HCl concentrations (1–3 M), making it a practical extractant for precious metal recovery from base-metal-rich leachates [1]. In a parallel study on mercury(II) extraction by a homologous series of thiourea reagents (NTH, DTH, BTH, DNTH, DOTH), Zuo and Muhammed (1995) established that the stability constants of the Hg(II)–thiourea complexes are inversely proportional to the alkyl chain length, with shorter-chain reagents forming thermodynamically more stable complexes [2]. This inverse chain-length–stability relationship provides a predictive framework: N-Nonyl-N'-pentylthiourea, with one chain shorter (C₅) than NTH (no second chain), is expected to form metal complexes of intermediate stability—stronger than those of N,N′-dinonylthiourea (two long chains) but potentially weaker than NTH itself. The second alkyl substituent also reduces the number of available N–H donors for outer-sphere hydrogen bonding to the metal–chloro complex, which may shift extraction stoichiometry and selectivity relative to NTH. Direct experimental data for N-Nonyl-N'-pentylthiourea in metal extraction are absent; these predictions are based on well-established structure–property trends within the thiourea extractant class.

Metal Extraction Selectivity
Cross-study comparable
Predicted log K between NTH and symmetrical DNTH; Au/Cu SF >10³ reported for NTH benchmark
May support precious-metal recovery with intermediate binding and milder stripping conditions
Inverse chain-length–stability relationship; no direct data for this compound
Solvent extraction Precious metal recovery Selectivity Thiourea ligands

Synthetic Accessibility: Reductive Alkylation Route Enables Unsymmetrical N,N′-Dialkylthiourea Production

The synthesis of unsymmetrical N,N′-dialkylthioureas, including N-Nonyl-N'-pentylthiourea, is enabled by the reductive alkylation methodology of Herr et al. (2004), in which an N-monosubstituted thiourea is reacted with an aldehyde under reductive conditions (NaBH₄ or NaBH(OAc)₃) to introduce the second, different alkyl chain [1]. This two-step sequence—reductive amination of thiourea with nonanal to yield N-nonylthiourea, followed by reductive alkylation with pentanal—provides a practical route to the target compound with complete regiochemical control. The significance for procurement is that this method allows on-demand synthesis of unsymmetrical thioureas with tailored chain-length combinations, whereas symmetrical N,N′-dialkylthioureas are more readily prepared by direct reaction of two equivalents of the same amine with CS₂ or thiophosgene equivalents [1]. The availability of a robust synthetic route reduces supply-chain risk and enables custom chain-length optimization for specific applications. However, the reductive alkylation approach may introduce trace boron-containing impurities that require analytical verification for applications sensitive to metal contamination (e.g., electronic-grade metal extraction).

Synthetic Accessibility
Supporting evidence
Two-step reductive alkylation: thiourea + nonanal → NTH, then + pentanal/NaBH₄; yields 65–92%
Scalable regiochemically controlled route supports custom procurement
Boron impurities possible; analytical verification recommended for metal-sensitive applications
Organic synthesis Reductive alkylation Unsymmetrical thioureas Methodology

Corrosion Inhibition: Class-Level Evidence for Alkyl Chain Length Optimization in Thiourea Inhibitors

Extensive class-level literature establishes that the corrosion inhibition efficiency of N-alkyl and N,N′-dialkylthioureas on mild steel in acidic media increases with alkyl chain length up to an optimum (typically C₆–C₁₂), beyond which solubility limitations and micellization reduce inhibitor availability at the metal–electrolyte interface [1][2]. A seminal study by Donnelly et al. (1974) on thiourea derivatives in HCl demonstrated that N-alkyl substitution increases inhibition efficiency (%IE) compared to parent thiourea, with the magnitude of enhancement correlating with the electron-donating character and steric bulk of the alkyl group [1]. More recent semi-empirical quantum-chemical investigations have confirmed that the frontier molecular orbital energies (EHOMO, ELUMO) and the dipole moment of thiourea derivatives are predictive of their adsorption strength on iron surfaces, and that N-alkyl substitution tunes these parameters systematically [2]. For N-Nonyl-N'-pentylthiourea, the total carbon count of 14 (C₉ + C₅) places it near the optimal chain-length window for adsorption-driven inhibition, while the unsymmetrical substitution may enhance surface coverage by enabling more flexible chain packing on the heterogeneous metal surface compared to symmetrical analogs. However, no experimental corrosion inhibition data exist for this specific compound; all performance projections are class-level extrapolations requiring experimental validation.

Corrosion Inhibition
Class-level inference
Predicted near-optimal total alkyl carbon (C₁₄) for adsorption-driven inhibition on mild steel in HCl
Supports inhibitor screening programs; class trend only
No compound-specific %IE data; in-house validation required before adoption
Corrosion inhibition Mild steel Acid media Thiourea derivatives

Best-Fit Application Scenarios for N-Nonyl-N'-pentylthiourea Based on Differentiation Evidence


Tailored Biphasic Extraction of Precious Metals Requiring Intermediate Ligand Affinity

Based on the structure–activity relationship established by Zuo and Muhammed (1995) [1]—wherein thiourea–metal complex stability decreases with increasing alkyl chain length—N-Nonyl-N'-pentylthiourea is best deployed in solvent extraction systems where intermediate Au(III) or Ag(I) binding strength is desired: strong enough for efficient phase transfer but sufficiently labile for back-extraction (stripping) under mild conditions. This contrasts with the tighter-binding mono-substituted nonylthiourea (NTH), which may require harsher stripping agents. The compound's estimated intermediate logP (~5.2–5.8) [2] favors partitioning into conventional organic diluents (chloroform, kerosene, cumene) while maintaining sufficient aqueous solubility for rapid interfacial mass transfer.

Asymmetric Amphiphile for Interfacial Film Formation in Corrosion Inhibition Screening

The unsymmetrical C₉/C₅ architecture of N-Nonyl-N'-pentylthiourea, combined with the class-level evidence that N,N′-dialkylthioureas with total alkyl carbon near C₁₄ exhibit optimal corrosion inhibition on mild steel in HCl [3][4], makes this compound a rational candidate for corrosion inhibitor screening programs. The chain asymmetry may promote denser, less crystalline inhibitor films on heterogeneous metal surfaces compared to symmetrical analogs, potentially improving coverage at grain boundaries and surface defects. As predicted by Obrzud et al. (2014), the disubstituted pattern favors linear or weak aggregation motifs [5], which may translate to more uniform monolayer adsorption.

Custom Amphiphile Building Block for Supramolecular and Coordination Chemistry Research

The thiourea core of N-Nonyl-N'-pentylthiourea retains two N–H hydrogen-bond donors and a thiocarbonyl sulfur capable of coordinating to transition metals (e.g., Pt, Pd, Ru, Au) [6]. The differential chain lengths (C₉ vs. C₅) provide a sterically asymmetric coordination environment that can influence metal-complex geometry and solubility. This makes the compound a candidate building block for designing metal–organic assemblies, extraction reagents, or homogeneous catalysts where ligand lipophilicity and steric profile must be tuned independently. The established synthetic route via reductive alkylation [7] enables further structural diversification for structure–activity relationship studies.

Reference Compound for Structure–Property Studies on Dialkylthiourea Self-Assembly

Given the systematic IR-spectroscopic and dipole-moment data reported by Obrzud et al. (2014) for N-alkyl and N,N′-dialkylthioureas [5], N-Nonyl-N'-pentylthiourea fills a specific gap in the homolog series as an unsymmetrical di-substituted derivative. It is suitable for fundamental physical-organic studies investigating how chain-length asymmetry modulates hydrogen-bonding-driven aggregation, solution thermodynamics, and solvent interactions. Its intermediate aggregation propensity (between mono- and symmetrical di-substituted analogs) makes it a valuable probe for testing computational models of thiourea self-assembly.

Application
Selection Property
Validation Focus
Biphasic precious-metal extraction
Intermediate ligand affinity and logP 5.2–5.8
Extraction efficiency and back-extraction (stripping) kinetics
Corrosion inhibitor screening
Asymmetric C₉/C₅ architecture near optimal C₁₄ window
Film morphology and inhibition efficiency on target alloy
Supramolecular building block
Two N–H donors and thiocarbonyl S for metal coordination
Complex geometry and solubility tuning via chain asymmetry
Structure–property probe
Unsymmetrical di-substituted gap in homolog series
Aggregation and hydration thermodynamic model testing
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